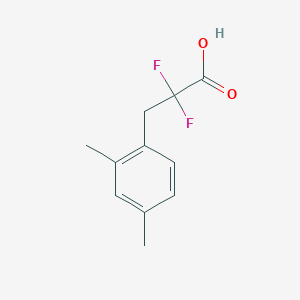
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a 2,4-dimethylphenyl group attached to a 2,2-difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid typically involves the introduction of the 2,4-dimethylphenyl group to a difluoropropanoic acid precursor. One common method involves the reaction of 2,4-dimethylphenyl magnesium bromide with 2,2-difluoropropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using dry ether as a solvent, and requires careful control of temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoropropanoic acid moiety can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-2,2-difluoropropanol
- 3-(2,4-Dimethylphenyl)-2,2-difluoropropanone
- 3-(2,4-Dimethylphenyl)-2,2-difluoropropylamine
Uniqueness
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the difluoropropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The difluoropropanoic acid moiety, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-9(8(2)5-7)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
PJJKQGMSKUUAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


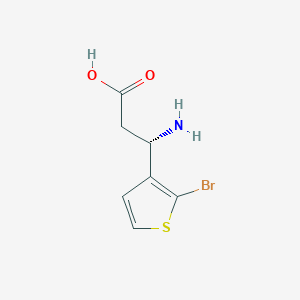
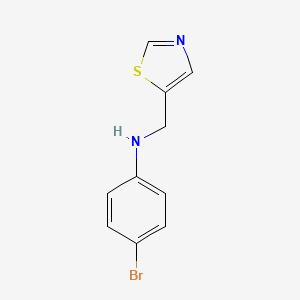

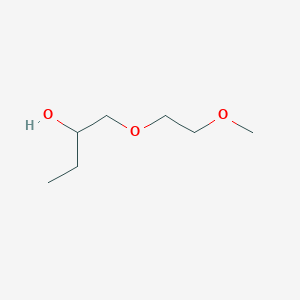

![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
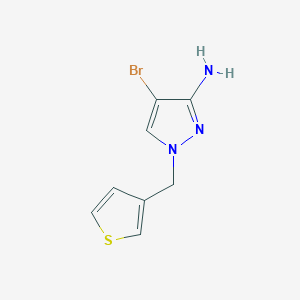

![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)
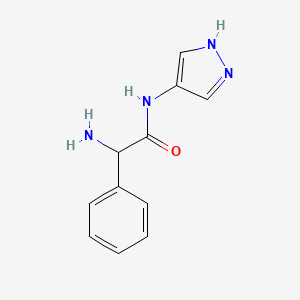
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
amine](/img/structure/B13313459.png)
![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)

